hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
Overview
Description
Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one is a heterocyclic compound featuring a fused ring system composed of pyrazine and pyrazinone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diethylenetriamine with glyoxal, followed by cyclization to form the desired heterocyclic structure .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, purification through recrystallization, and rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions: Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazinone derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinone derivatives, while substitution reactions can introduce alkyl or acyl groups .
Scientific Research Applications
Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism by which hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
- Hexahydro-2H-pyrazino[1,2-a]pyrimidin-1(6H)-one
- Hexahydro-2H-pyrazino[1,2-a]pyridazin-1(6H)-one
Comparison: Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one is unique due to its specific ring structure and the presence of both pyrazine and pyrazinone moieties. Compared to similar compounds, it may exhibit different chemical reactivity and biological activity profiles, making it a valuable compound for diverse research applications .
Properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c11-7-6-5-8-1-3-10(6)4-2-9-7/h6,8H,1-5H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUPNGVYOIXAAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCNC(=O)C2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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